molecular formula C24H24N2O6 B2798588 methyl 4-(2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzoate CAS No. 941885-73-0

methyl 4-(2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzoate

Cat. No. B2798588
CAS RN: 941885-73-0
M. Wt: 436.464
InChI Key: RUSGGHFLWIFCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.464. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

Research indicates the utility of palladium-catalyzed CH functionalization in synthesizing complex molecules, including oxindoles, which are pivotal in medicinal chemistry. This method emphasizes the role of specific chemical intermediates, like methyl 4-aminobenzoate and related compounds, in facilitating the synthesis of pharmacologically relevant structures, potentially including the one you're interested in (Magano et al., 2014).

Methylation of Pyridine Moiety for Enhanced Analgesic Properties

Another study focuses on the chemical modification of pyridine moieties to optimize biological properties, demonstrating how structural adjustments, such as methylation, can influence the analgesic effectiveness of compounds. This research provides insights into the synthetic strategies that could potentially apply to the modification of the compound you're interested in, to enhance its biological activity (Ukrainets et al., 2015).

New Salt Formation

Investigation into the formation of new salts from complex molecules underscores the importance of understanding the physicochemical properties of compounds for pharmaceutical applications. Although the specific compound you mentioned is not directly referenced, the study highlights the significance of such research in the development of pharmaceutical compositions (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Synthesis of Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate

This research demonstrates the synthesis of a compound that shares structural similarities with your query, focusing on the condensation reactions and the optimization of reaction conditions. Such studies are crucial for understanding how to effectively synthesize and manipulate the chemical structures for various scientific applications (Lou Hong-xiang, 2012).

properties

IUPAC Name

methyl 4-[[2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-16-5-3-4-6-18(16)15-32-22-12-26(20(14-27)11-21(22)28)13-23(29)25-19-9-7-17(8-10-19)24(30)31-2/h3-12,27H,13-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSGGHFLWIFCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamido)benzoate

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